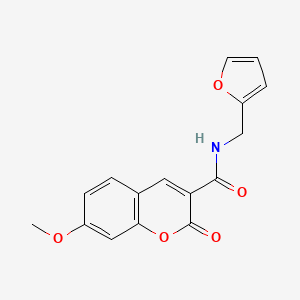
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as FMMC, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurology, and pharmacology. In cancer research, N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurology, N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential neuroprotective effects and as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In pharmacology, N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential as a drug candidate for various conditions, including pain, inflammation, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer effects. N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects. N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory effects. In neurology, N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to protect against oxidative stress and neurotoxicity, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential for multiple applications. However, N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide also has limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide, including the investigation of its potential as a drug candidate for various conditions, the elucidation of its mechanism of action, and the development of more efficient synthesis methods. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide for various applications.
Synthesis Methods
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multistep process involving the condensation of 2-furylacetaldehyde with 7-methoxy-4-methylcoumarin, followed by the reaction with ammonium carbonate and acetic anhydride. The final product is obtained through purification using column chromatography.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-7-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-20-11-5-4-10-7-13(16(19)22-14(10)8-11)15(18)17-9-12-3-2-6-21-12/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTSDUFMLKVXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

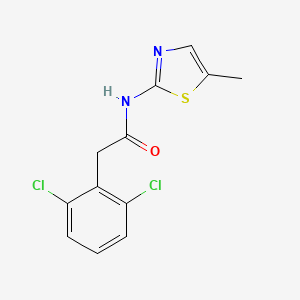
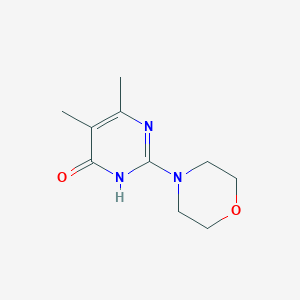
![2-[(5-ethyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl)thio]-N-phenylacetamide](/img/structure/B6078949.png)
![N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide](/img/structure/B6078953.png)
![5-(4-methoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6078976.png)
![2-[(4-bromophenyl)imino]-N-{4-[chloro(difluoro)methoxy]phenyl}-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6078978.png)
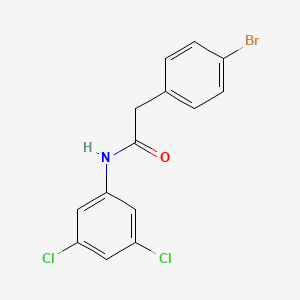

![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](2-pyridinyl)methanone](/img/structure/B6078987.png)
![3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6078995.png)
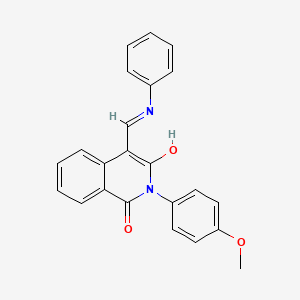
![2-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6078999.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B6079004.png)
![ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate](/img/structure/B6079007.png)